molecular formula C11H10N2O B8571771 2-Amino-6-(4,5-dihydrofuran-2-yl)benzonitrile

2-Amino-6-(4,5-dihydrofuran-2-yl)benzonitrile

Cat. No.: B8571771
M. Wt: 186.21 g/mol
InChI Key: RSAUQXPSOSPCLO-UHFFFAOYSA-N
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Description

2-Amino-6-(4,5-dihydrofuran-2-yl)benzonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-amino-6-(2,3-dihydrofuran-5-yl)benzonitrile

InChI

InChI=1S/C11H10N2O/c12-7-9-8(3-1-4-10(9)13)11-5-2-6-14-11/h1,3-5H,2,6,13H2

InChI Key

RSAUQXPSOSPCLO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C1)C2=C(C(=CC=C2)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-6-bromobenzonitrile (0.75 g, 3.81 mmol), (4,5-dihydrofuran-2-yl)trimethylstannane (Menez, P.; Fargeas, V.; Poisson, J.; Ardisson, J.; Lallemand, J.-Y.; Pancrazi, A. Tetrahedron Letters 1994, 35(42), 7767) (1.02 g, 4.38 mmol), and palladium tetrakis(triphenylphosphine) (0.33 g, 0.28 mmol) were refluxed in toluene (10.0 mL) under nitrogen for 1.5 h. Saturated ammonium chloride (12 mL) and ammonium hydroxide (4 mL) were added, and the mixture was extracted with EtOAc. The organic layer was concentrated under vacuum and the residue was purified by chromatography on silica using 35% EtOAc/hexanes to give 0.48 g (68%) of the title compound as yellow oil. 1H NMR (400 MHz, Acetone-d6) δ 2.78-2.83 (m, 2H), 4.40 (t, J=9.2 Hz, 2H), 5.76 (t, J=3.2 Hz, 1H), 6.04 (s, 2H), 6.77-6.80 (m, 2H), 7.28 (t, J=8.0 Hz, 1H). MS 187 (MH+).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
(4,5-dihydrofuran-2-yl)trimethylstannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.33 g
Type
catalyst
Reaction Step Four
Yield
68%

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